molecular formula C17H14N2O2S B2730493 Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate CAS No. 285986-74-5

Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate

Cat. No.: B2730493
CAS No.: 285986-74-5
M. Wt: 310.37
InChI Key: AVAVCQXFKVTFIF-UHFFFAOYSA-N
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Description

Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate is a chemical compound with the molecular formula C17H14N2O2S and a molecular weight of 310.37. This compound is characterized by the presence of a quinoxaline ring, a benzoate ester, and a sulfanyl group, making it a unique and versatile molecule in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate typically involves the reaction of quinoxaline derivatives with benzoate esters under specific conditions. One common method includes the use of a photoredox catalyst under visible light irradiation, which facilitates the formation of the desired product through radical-cation intermediates . The reaction conditions often require a controlled environment with specific temperatures and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability, making the compound readily available for various applications. The use of green chemistry principles, such as transition-metal-free catalysis, is also explored to minimize environmental impact and enhance sustainability .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the quinoxaline ring to dihydroquinoxaline derivatives.

    Substitution: The sulfanyl group can be substituted with other functional groups, such as halogens or alkyl groups, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium tert-butoxide.

Major Products Formed

Scientific Research Applications

Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.

    Industry: The compound is used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate involves its interaction with specific molecular targets and pathways. The quinoxaline ring can intercalate with DNA, affecting gene expression and cellular functions. The sulfanyl group can form covalent bonds with proteins, altering their activity and function. These interactions make the compound a valuable tool in studying molecular biology and developing new drugs.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(quinoxalin-2-ylmethyl)benzoate: Lacks the sulfanyl group, resulting in different reactivity and applications.

    Methyl 3-(quinoxalin-2-ylsulfonylmethyl)benzoate:

    Methyl 3-(quinoxalin-2-ylthio)methylbenzoate: Similar structure but with variations in the position of functional groups, affecting its reactivity and applications.

Uniqueness

Methyl 3-[(quinoxalin-2-ylsulfanyl)methyl]benzoate is unique due to the presence of both the quinoxaline ring and the sulfanyl group, which confer distinct chemical properties and reactivity. This combination allows for versatile applications in various fields, making it a valuable compound for scientific research and industrial use.

Properties

IUPAC Name

methyl 3-(quinoxalin-2-ylsulfanylmethyl)benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O2S/c1-21-17(20)13-6-4-5-12(9-13)11-22-16-10-18-14-7-2-3-8-15(14)19-16/h2-10H,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVAVCQXFKVTFIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1)CSC2=NC3=CC=CC=C3N=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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